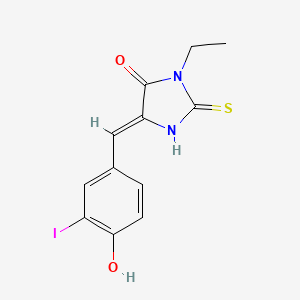![molecular formula C18H14BrN3O4 B5912473 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5912473.png)
5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide is a chemical compound that belongs to the class of furan compounds. It is also known as furamidine or DB75. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide involves the inhibition of DNA synthesis and replication. The compound binds to the minor groove of DNA and disrupts the hydrogen bonding between the base pairs, leading to the inhibition of DNA synthesis and replication. This mechanism of action is responsible for the antiparasitic, antiviral, and anticancer properties of the compound.
Biochemical and Physiological Effects:
5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the activity of RNA polymerase II, an enzyme that is involved in the transcription of messenger RNA. In addition, the compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
One of the advantages of using 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide in lab experiments is its potent antiparasitic, antiviral, and anticancer properties. The compound has been extensively studied and has been found to exhibit a broad spectrum of activity against various pathogens and cancer cells. However, one of the limitations of using the compound is its complex synthesis method, which requires careful handling of the reagents. In addition, the compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as viral infections and parasitic diseases. In addition, the study of the compound's mechanism of action and its interaction with DNA and RNA could provide insights into the development of new drugs that target these processes. Finally, the study of the compound's toxicity and pharmacokinetics could provide valuable information for the development of safe and effective therapies.
合成法
The synthesis of 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide involves the reaction of furfurylhydrazine with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-furfurylhydrazine. The resulting compound is then reacted with 2-bromo-5-nitrofuran to form 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide. The synthesis method is complex and requires careful handling of the reagents.
科学的研究の応用
5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antiparasitic, antiviral, and anticancer properties. The compound has been shown to inhibit the growth of Trypanosoma cruzi, a parasitic protozoan that causes Chagas disease. It has also been found to inhibit the replication of human cytomegalovirus, a virus that can cause serious complications in immunocompromised individuals. In addition, 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
5-bromo-N-[4-[(Z)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O4/c1-11(21-22-18(24)14-3-2-10-25-14)12-4-6-13(7-5-12)20-17(23)15-8-9-16(19)26-15/h2-10H,1H3,(H,20,23)(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEZXCVIJIFXTD-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}-2-furamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)
![3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)
![2-bromo-N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5912446.png)

![4-bromo-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B5912456.png)
![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)